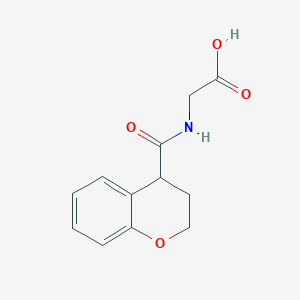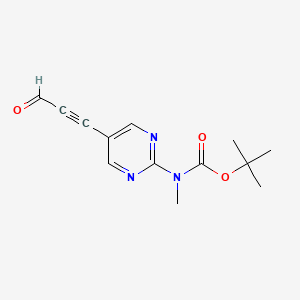
tert-Butyl methyl(5-(3-oxoprop-1-yn-1-yl)pyrimidin-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl methyl(5-(3-oxoprop-1-yn-1-yl)pyrimidin-2-yl)carbamate is a chemical compound with the molecular formula C13H15N3O3 and a molecular weight of 261.28 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a tert-butyl group, a methyl group, and a 3-oxoprop-1-yn-1-yl group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
The synthesis of tert-Butyl methyl(5-(3-oxoprop-1-yn-1-yl)pyrimidin-2-yl)carbamate involves several steps. One common synthetic route includes the reaction of 5-(3-oxoprop-1-yn-1-yl)pyrimidine-2-amine with tert-butyl chloroformate and methyl iodide under specific reaction conditions . The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
tert-Butyl methyl(5-(3-oxoprop-1-yn-1-yl)pyrimidin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace the existing substituents.
Applications De Recherche Scientifique
tert-Butyl methyl(5-(3-oxoprop-1-yn-1-yl)pyrimidin-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for specific receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of tert-Butyl methyl(5-(3-oxoprop-1-yn-1-yl)pyrimidin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
tert-Butyl methyl(5-(3-oxoprop-1-yn-1-yl)pyrimidin-2-yl)carbamate can be compared with similar compounds such as tert-Butyl methyl(5-(3-oxoprop-1-yn-1-yl)pyrazin-2-yl)carbamate and tert-Butyl (1-oxo-1-phenylhex-5-yn-2-yl)carbamate . These compounds share structural similarities but differ in their specific substituents and functional groups. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C13H15N3O3 |
|---|---|
Poids moléculaire |
261.28 g/mol |
Nom IUPAC |
tert-butyl N-methyl-N-[5-(3-oxoprop-1-ynyl)pyrimidin-2-yl]carbamate |
InChI |
InChI=1S/C13H15N3O3/c1-13(2,3)19-12(18)16(4)11-14-8-10(9-15-11)6-5-7-17/h7-9H,1-4H3 |
Clé InChI |
LYWSSOGETSOJAS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)C1=NC=C(C=N1)C#CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


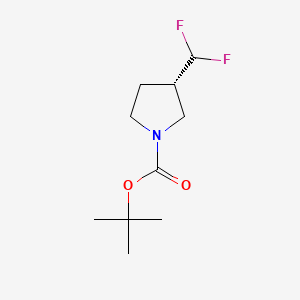
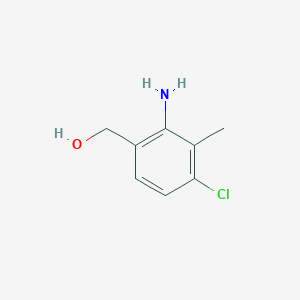


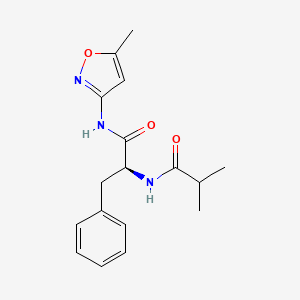
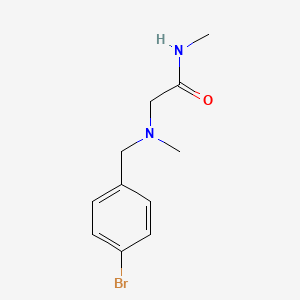

![3-Methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B14902915.png)





